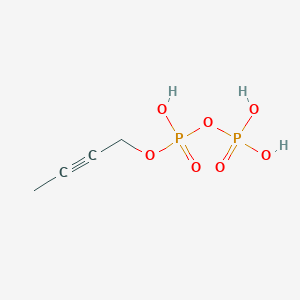
But-2-Yn-1-Yl Trihydrogen Diphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BPH-1086, also known as diphosphoric acid 2-butyn-1-yl ester, is a chemical compound that functions as an inhibitor of the enzyme IspH. IspH is the last enzyme in the nonmevalonate pathway, which is crucial for the biosynthesis of isoprenoids in bacteria. This pathway is absent in humans, making IspH a promising target for developing antibiotics against bacterial pathogens.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BPH-1086 involves the preparation of diphosphoric acid 2-butyn-1-yl ester. The synthetic route typically includes the reaction of 2-butyn-1-ol with phosphorus oxychloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of BPH-1086 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Quality control measures are implemented to monitor the purity and consistency of the final product.
化学反应分析
Types of Reactions
BPH-1086 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert BPH-1086 into its reduced forms.
Substitution: The ester group in BPH-1086 can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with BPH-1086 under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of BPH-1086 can yield corresponding carboxylic acids, while reduction can produce alcohols.
科学研究应用
BPH-1086 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in inhibiting the IspH enzyme in bacterial pathogens.
Medicine: Potential use as an antibiotic due to its ability to target the nonmevalonate pathway in bacteria.
Industry: Employed in the development of new materials and chemical processes.
作用机制
BPH-1086 exerts its effects by inhibiting the IspH enzyme. The IspH enzyme, also known as LytB, is involved in the final step of the nonmevalonate pathway, which is essential for the biosynthesis of isoprenoids in bacteria. BPH-1086 binds to the active site of IspH, preventing the enzyme from catalyzing the conversion of its substrate. This inhibition disrupts the production of isoprenoids, leading to the death of bacterial cells.
相似化合物的比较
Similar Compounds
Fosmidomycin: Another inhibitor of the nonmevalonate pathway, targeting the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase.
Triclosan: Inhibits the enzyme enoyl-acyl carrier protein reductase in the fatty acid synthesis pathway of bacteria.
MurA-IN-2: Inhibits the enzyme MurA, which is involved in the synthesis of peptidoglycan in bacterial cell walls.
Uniqueness
BPH-1086 is unique in its specific inhibition of the IspH enzyme, which is not targeted by many other antibiotics. This specificity makes it a valuable tool for studying the nonmevalonate pathway and developing new antibiotics that can overcome resistance mechanisms in bacteria.
属性
分子式 |
C4H8O7P2 |
|---|---|
分子量 |
230.05 g/mol |
IUPAC 名称 |
but-2-ynyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C4H8O7P2/c1-2-3-4-10-13(8,9)11-12(5,6)7/h4H2,1H3,(H,8,9)(H2,5,6,7) |
InChI 键 |
MMKJTWNLJFDOFE-UHFFFAOYSA-N |
规范 SMILES |
CC#CCOP(=O)(O)OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one](/img/structure/B11929648.png)

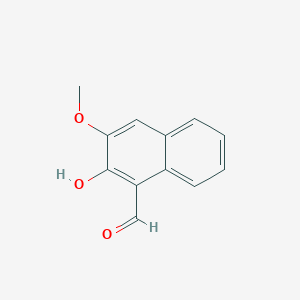
![cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B11929678.png)

![N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide;dihydrate](/img/structure/B11929687.png)
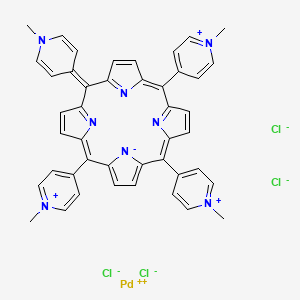
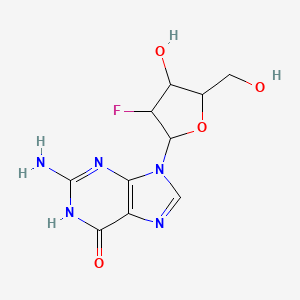
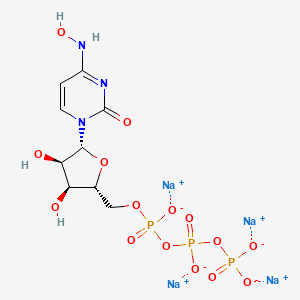


![5'-Cyclopropylspiro[cyclohexane-1,1'-furo[3,4-c]pyridine]-3',4'-dione](/img/structure/B11929714.png)
![2-(2,6-dioxopiperidin-3-yl)-4-[2-[3-[4-[6-[6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]piperazin-1-yl]-3-oxopropoxy]ethylamino]isoindole-1,3-dione](/img/structure/B11929720.png)
![(8R,13R)-12,13-dimethyl-9-[[(2R)-oxolan-2-yl]methyl]-9-azatricyclo[6.4.1.01,6]trideca-3,5-dien-3-ol](/img/structure/B11929727.png)
